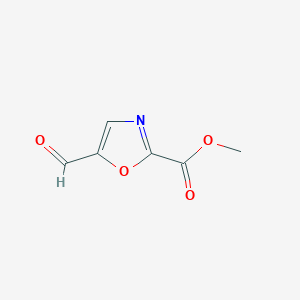

Methyl 5-formyl-1,3-oxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-formyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that contains an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1,3-oxazole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) with aldehydes, is also employed for the synthesis of oxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-formyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 5-formyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mécanisme D'action

The mechanism of action of methyl 5-formyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 5-methyl-1,3-oxazole-2-carboxylate: Similar in structure but with a methyl group instead of a formyl group.

2,5-disubstituted oxazoles: These compounds have substitutions at the C2 and C5 positions of the oxazole ring.

Activité Biologique

Methyl 5-formyl-1,3-oxazole-2-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.

Overview of Oxazole Compounds

Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of functional groups in the oxazole structure often enhances these activities, making them valuable in pharmaceutical applications.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that compounds with similar oxazole structures exhibit broad-spectrum antibacterial effects. For instance, studies have shown that derivatives of oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Concentration (ID50) |

|---|---|---|

| This compound | E. coli | 1 x 10^{-7} M |

| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | S. faecium | 9 x 10^{-8} M |

| TMO (Trimethyl Oxazole) | Various strains | Variable |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies have shown that oxazole derivatives can modulate immune responses by affecting cytokine production and signaling pathways. For example, the compound has been linked to the regulation of interleukin production in immune cells, which is crucial for managing inflammatory responses .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular receptors or enzymes involved in metabolic pathways. For instance, it may influence lipid metabolism by modulating gene expression related to lipid antigen presentation .

Case Study 1: Intestinal Inflammation Model

In a study investigating dietary oxazoles' effects on intestinal inflammation, this compound was shown to induce changes in the expression of genes associated with inflammation in intestinal epithelial cells. This study highlights the potential role of oxazoles as environmental triggers for inflammation in sensitive populations .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against pathogenic bacteria. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Propriétés

Formule moléculaire |

C6H5NO4 |

|---|---|

Poids moléculaire |

155.11 g/mol |

Nom IUPAC |

methyl 5-formyl-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C6H5NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3 |

Clé InChI |

LZHHRKGMWMLQLG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=NC=C(O1)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.